molecular formula C10H13N3 B2877509 5-(Tert-butylamino)pyridine-2-carbonitrile CAS No. 160017-07-2

5-(Tert-butylamino)pyridine-2-carbonitrile

Cat. No.: B2877509
CAS No.: 160017-07-2
M. Wt: 175.235
InChI Key: BDVWUMZERAQKSK-UHFFFAOYSA-N
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Description

5-(Tert-butylamino)pyridine-2-carbonitrile (CAS 160017-07-2) is a high-purity chemical compound with the molecular formula C 10 H 13 N 3 and a molecular weight of 175.23 g/mol . It is a pyridine derivative featuring both a nitrile group and a tert-butylamino side chain, making it a valuable building block in medicinal chemistry and drug discovery research . Pyridine-carbonitrile compounds are recognized as essential scaffolds for developing therapeutics with a range of biological activities . This compound serves as a key synthetic intermediate for the preparation of more complex molecules. Its structure is related to compounds investigated for their potential in treating ferroptosis-related disorders, a form of regulated cell death linked to neurodegenerative diseases and other conditions . Furthermore, similar pyridine carbonitrile motifs are found in research compounds studied as kinase inhibitors, highlighting their utility in early-stage oncology research . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(tert-butylamino)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVWUMZERAQKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(tert-butylamino)picolinonitrile, a heterocyclic nitrile of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its emerging role in medicinal chemistry, with a focus on providing actionable insights for laboratory applications.

Chemical Identity and Physicochemical Properties

5-(tert-butylamino)picolinonitrile , also known as 5-(tert-butylamino)pyridine-2-carbonitrile, is a substituted aminopyridine derivative. The presence of a nitrile group and a bulky tert-butylamino substituent on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in the design of targeted therapeutics.

PropertyValueSource
CAS Number 160017-07-2N/A
Molecular Formula C₁₀H₁₃N₃N/A
Molecular Weight 175.23 g/mol N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in methanol, ethanol, and other polar organic solventsN/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A

Synthesis of 5-(tert-butylamino)picolinonitrile

The synthesis of 5-(tert-butylamino)picolinonitrile can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the pyridine core and the tert-butylamine moiety. The two most prominent and effective methods are Nucleophilic Aromatic Substitution (SNA r) and the Buchwald-Hartwig amination.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This method offers high functional group tolerance and broad substrate scope, making it an ideal choice for the synthesis of complex aminopyridines.

Reaction Scheme:

A representative Buchwald-Hartwig amination workflow.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromopicolinonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add tert-butylamine (1.2-1.5 eq).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich ligands like XPhos are often employed to promote the reductive elimination step and stabilize the palladium(0) species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, although other bases like cesium carbonate can be used for more sensitive substrates.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route for the synthesis of 5-(tert-butylamino)picolinonitrile, particularly when the pyridine ring is activated by electron-withdrawing groups. The cyano group at the 2-position of the starting material, 5-halopicolinonitrile, facilitates the attack of the nucleophile.

Reaction Scheme:

A representative SNAr workflow.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine 5-halopicolinonitrile (1.0 eq) (fluoro or chloro derivatives are typically more reactive than bromo derivatives in SNAr) and an excess of tert-butylamine (2-5 eq).

  • Solvent and Base: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) can be added to scavenge the hydrohalic acid byproduct.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours to days. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Leaving Group: The reactivity of the starting halopyridine in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

  • Solvent: Polar aprotic solvents are preferred as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction.

  • Excess Amine: Using an excess of tert-butylamine can drive the reaction to completion and also act as a base to neutralize the acid formed during the reaction.

Spectroscopic Characterization

Accurate characterization of 5-(tert-butylamino)picolinonitrile is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the tert-butyl group. The pyridine protons will appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The tert-butyl group will exhibit a singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons. A broad singlet corresponding to the N-H proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the nitrile carbon, and the two distinct carbons of the tert-butyl group. The aromatic carbons will resonate in the range of δ 110-160 ppm. The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The quaternary carbon of the tert-butyl group will be observed around δ 50-55 ppm, and the methyl carbons around δ 29-31 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI): In an EI mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 175. A prominent fragment ion is often observed at m/z 160, corresponding to the loss of a methyl group ([M-15]⁺). Another significant peak at m/z 58 can be attributed to the tert-butylaminium cation.[2]

  • Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ will be detected at m/z 176.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretch: A sharp to medium absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponds to the nitrile (C≡N) stretching vibration.[3]

  • C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl group will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] These compounds are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[4]

While specific clinical applications for 5-(tert-butylamino)picolinonitrile are not yet established, its structural motifs suggest significant potential in several therapeutic areas:

  • Kinase Inhibition: The aminopyridine core is a well-known hinge-binding motif for many protein kinases.[6][7] The nitrile group can act as a hydrogen bond acceptor, and the tert-butyl group can occupy hydrophobic pockets within the ATP-binding site of kinases. Therefore, 5-(tert-butylamino)picolinonitrile is a promising starting point for the development of selective kinase inhibitors for oncology and inflammatory diseases.

  • Central Nervous System (CNS) Disorders: Aminopyridine derivatives have shown activity as potassium channel blockers, which has therapeutic implications for neurological conditions.[4] The physicochemical properties of 5-(tert-butylamino)picolinonitrile may allow for blood-brain barrier penetration, making it a candidate for CNS-targeted drug discovery.

  • Antimicrobial Agents: Substituted pyridines have been investigated for their antibacterial and antifungal properties.[1] The unique combination of functional groups in 5-(tert-butylamino)picolinonitrile could be explored for the development of novel anti-infective agents.

Logical Workflow for Target Identification and Validation:

Target Identification Workflow A 5-(tert-butylamino)picolinonitrile Synthesis & Characterization B In Silico Screening (Docking, Pharmacophore Modeling) A->B C High-Throughput Screening (HTS) against Kinase Panels A->C D Identification of Hit Targets B->D C->D E Biochemical and Cellular Assays for Hit Validation D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In Vivo Efficacy and Safety Studies G->H

A workflow for identifying and validating biological targets.

Conclusion

5-(tert-butylamino)picolinonitrile is a versatile and synthetically accessible molecule with significant potential in drug discovery. Its aminopyridine core, coupled with a nitrile and a tert-butyl group, provides a unique combination of features for targeting a range of biological macromolecules. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to explore the therapeutic possibilities of this promising compound. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its potential as a lead compound in the development of novel therapeutics.

References

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The Tert-Butyl Amino Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tertiary-butyl amino pyridine framework has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its unique combination of a sterically demanding, lipophilic tert-butyl group and the hydrogen bonding capabilities and aromatic nature of the aminopyridine ring provides a powerful platform for designing potent and selective modulators of biological function. This guide offers a comprehensive exploration of the tert-butyl amino pyridine core, delving into its synthesis, structure-activity relationships (SAR), mechanisms of action, and diverse therapeutic applications, with a particular focus on its role in the development of kinase inhibitors. We will dissect the causal relationships behind experimental designs and provide actionable protocols for the synthesis and evaluation of these pivotal compounds.

Introduction: The Strategic Importance of the Tert-Butyl Amino Pyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. The introduction of an amino group further enhances its utility, providing a key vector for interaction with biological targets. When coupled with a tertiary-butyl group, the resulting scaffold gains a unique set of physicochemical properties that medicinal chemists have expertly exploited.

The tert-butyl group, with its significant steric bulk and lipophilicity, is highly effective at probing and occupying deep hydrophobic pockets within protein active sites. This interaction can lead to a substantial increase in binding affinity and potency. Furthermore, the metabolic stability of the tert-butyl group can be advantageous, although it can also be susceptible to oxidation. The strategic placement of this group on the aminopyridine ring allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, balancing potency with desirable pharmacokinetic profiles. This guide will illuminate the principles that govern the successful application of this scaffold in drug discovery.

Synthesis of Tert-Butyl Amino Pyridine Scaffolds

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, a variety of robust methods exist for the preparation of tert-butyl amino pyridine derivatives with different substitution patterns. The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials.

Synthesis of 2-Amino-5-tert-butylpyridine

A novel and robust synthesis for this key fragment has been developed, showcasing improved physicochemical properties over the analogous 4-tert-butylaniline.[1][2]

Experimental Protocol: Synthesis of 2-Amino-5-tert-butylpyridine

  • Step 1: Synthesis of 5-tert-butylpyridin-2(1H)-one. A solution of 2-bromo-5-tert-butylpyridine in a suitable solvent is treated with a strong base such as sodium hydroxide in the presence of a copper catalyst. The reaction is heated to afford the corresponding pyridinone.

  • Step 2: Nitration of 5-tert-butylpyridin-2(1H)-one. The pyridinone from the previous step is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Step 3: Reduction of the Nitro Group. The nitro-pyridinone is then reduced to the corresponding amine using a standard reducing agent such as iron in acetic acid or catalytic hydrogenation.

  • Step 4: Removal of the Pyridinone Oxygen. The final step involves the removal of the carbonyl oxygen, which can be achieved through a variety of methods, including conversion to a chloro intermediate followed by reductive dehalogenation, to yield 2-amino-5-tert-butylpyridine.

Synthesis of 2-Amino-4-tert-butylpyridine and 2-Amino-6-tert-butylpyridine

The synthesis of these isomers often involves the introduction of the tert-butyl group onto a pre-functionalized pyridine ring or the construction of the pyridine ring itself.

Experimental Protocol: Synthesis of 2-Amino-6-tert-butylpyridine via Chichibabin Reaction

  • Starting Material: 2-tert-Butylpyridine.

  • Reagents: Sodium amide (NaNH₂) in an inert solvent such as liquid ammonia or toluene.

  • Procedure:

    • To a solution of 2-tert-butylpyridine in the chosen inert solvent, sodium amide is added portion-wise at low temperature.

    • The reaction mixture is stirred and allowed to warm to room temperature or heated to facilitate the amination reaction.

    • Upon completion, the reaction is carefully quenched with water or an ammonium chloride solution.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

    • Purification is typically achieved by column chromatography or crystallization to yield 2-amino-6-tert-butylpyridine.[3]

Note: The Chichibabin reaction requires strictly anhydrous conditions due to the use of sodium amide.[3]

General Multi-component Synthesis of Substituted 2-Aminopyridines

Multi-component reactions offer an efficient and atom-economical approach to constructing complex molecules in a single step.

Experimental Protocol: Multi-component Synthesis of 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles

  • Reactants: An aldehyde, malononitrile, and a thiophenol.

  • Catalyst: A Lewis or Brønsted base catalyst (e.g., piperidine, DBU) or a heterogeneous catalyst like a metal-organic framework (MOF).[4][5]

  • Procedure:

    • The aldehyde, malononitrile, and thiophenol are mixed in equimolar amounts, either neat (solvent-free) or in a suitable solvent like ethanol.

    • A catalytic amount of the chosen base or MOF is added to the mixture.

    • The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by column chromatography.

This method allows for the rapid generation of a library of diversely substituted 2-aminopyridines.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The tert-butyl amino pyridine scaffold has proven to be a fertile ground for the development of potent inhibitors of various enzyme families, most notably kinases.

Kinase Inhibitors

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6][7] The ATP-binding site of kinases often contains a hydrophobic region that can be effectively occupied by the tert-butyl group of a ligand.

The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, making it an attractive target for the treatment of autoimmune diseases.[8] A number of potent p38 inhibitors feature a tert-butyl group, which is crucial for binding to a specific hydrophobic pocket in the enzyme.

The diaryl urea class of p38 inhibitors, such as BIRB 796, demonstrates the importance of the tert-butyl group. This group inserts into a large hydrophobic pocket that is revealed upon a conformational change of the DFG motif (DFG-out conformation) in the kinase. This allosteric inhibition mechanism provides a high degree of selectivity.

Diagram: Mechanism of p38 MAP Kinase Inhibition

p38_inhibition cluster_kinase p38 MAP Kinase cluster_inhibitor Inhibitor (e.g., BIRB 796) ATP_Binding_Site ATP Binding Site Inflammatory_Response Inflammatory_Response ATP_Binding_Site->Inflammatory_Response Activates Hydrophobic_Pocket Allosteric Hydrophobic Pocket Hydrophobic_Pocket->ATP_Binding_Site Induces 'DFG-out' Conformation Pyridine_Urea Pyridine-Urea Moiety Pyridine_Urea->ATP_Binding_Site Blocks tert_Butyl tert-Butyl Group tert_Butyl->Hydrophobic_Pocket Occupies ATP ATP ATP->ATP_Binding_Site Binds

Caption: Allosteric inhibition of p38 MAP kinase by a tert-butyl pyridine-containing inhibitor.

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and inhibitors of JAKs have been successful in treating rheumatoid arthritis and other inflammatory conditions.[9][10][11][12] Several JAK inhibitors incorporate aminopyridine or related nitrogen-containing heterocyclic scaffolds. While specific examples prominently featuring a tert-butyl amino pyridine are less common in approved drugs, the principles of targeting hydrophobic regions within the kinase domain are applicable. The design of selective JAK inhibitors often involves exploiting subtle differences in the amino acid residues lining the ATP-binding site.

Table 1: Representative Kinase Inhibitory Activity of Aminopyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, nM)Reference
C11 BTK17.0Raji cells (antiproliferative)[13]
BIRB 796 p38α~1 (Kd)TNF-α production
SB 203580 p38α~50-[8]
Antibacterial Agents

The tert-butyl amino pyridine scaffold has also been explored for its potential as an antibacterial agent. The ability of the pyridine ring to mimic natural purine bases, combined with the lipophilicity of the tert-butyl group that can enhance membrane permeability, makes this an attractive starting point for novel antibiotic design.

Pharmacokinetics and Metabolism

A critical aspect of drug design is optimizing the pharmacokinetic profile of a lead compound. The tert-butyl amino pyridine scaffold offers several handles for this optimization.

The metabolic fate of the tert-butyl group is a key consideration. It is often susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated and subsequently carboxylated metabolites.[14][15] This can be a double-edged sword: while it can facilitate clearance, rapid metabolism can lead to a short half-life and low bioavailability. In some cases, a metabolite may retain biological activity, effectively acting as a pro-drug.[2]

Table 2: Pharmacokinetic Parameters of a Representative Tert-Butyl Pyridine Derivative

ParameterValueSpeciesReference
t₁/₂ (elimination half-life) ~2-4 hoursRat[14]
Clearance Moderate to HighRat[14]
Major Metabolic Pathway Oxidation of tert-butyl groupHuman & Rat[14][15]

Medicinal chemists can mitigate metabolic instability by introducing electron-withdrawing groups near the tert-butyl moiety or by replacing it with a bioisostere that is less prone to oxidation, such as a trifluoromethylcyclopropyl group.[14][16]

Future Perspectives and Conclusion

The tert-butyl amino pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in targeting kinases has established it as a go-to fragment for the design of inhibitors with high potency and selectivity. The ongoing exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, highlights its broad applicability.

Future research will likely focus on:

  • The development of novel synthetic methodologies to access a wider range of substituted tert-butyl amino pyridines.

  • The application of computational methods to better predict the binding modes and ADME properties of these compounds.

  • The exploration of this scaffold in emerging target classes, such as epigenetic targets and protein-protein interaction modulators.

References

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  • SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). Probe Reports from the NIH Molecular Libraries Program.
  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research.
  • Initial hits and preliminary structure activity relationship (SAR).

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Methodological & Application

Synthesis of 5-(tert-butylamino)pyridine-2-carbonitrile: An Application Note and Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed technical overview and a robust experimental protocol for the synthesis of 5-(tert-butylamino)pyridine-2-carbonitrile, a key building block in medicinal chemistry, from 5-bromo-2-cyanopyridine. This synthesis is achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic workflows.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds for interacting with biological targets. The title compound, this compound, incorporates a bulky tert-butylamino group, which can impart desirable pharmacokinetic properties such as increased metabolic stability and improved oral bioavailability, along with a cyano group that can act as a versatile synthetic handle or a key pharmacophoric element. The efficient and scalable synthesis of such molecules is therefore of paramount importance.

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The development of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general alternative to traditional methods that often require harsh conditions and have limited substrate scope.[1] The reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (5-bromo-2-cyanopyridine) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (tert-butylamine) then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, this compound, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition Pd(II) Amido Complex Pd(II) Amido Complex Oxidative Addition Complex->Pd(II) Amido Complex Amine Coordination & Deprotonation Product This compound Pd(II) Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration 5-bromo-2-cyanopyridine 5-bromo-2-cyanopyridine 5-bromo-2-cyanopyridine->Oxidative Addition Complex tert-Butylamine tert-Butylamine tert-Butylamine->Pd(II) Amido Complex Base Base Base->Pd(II) Amido Complex

Experimental Protocol: Synthesis of this compound

This protocol provides a representative procedure for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the highest yields with their specific setup and reagent batches.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-cyanopyridineC₆H₃BrN₂183.011.01.0
tert-ButylamineC₄H₁₁N73.141.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.020.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.810.040.04
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.51.5
Toluene (anhydrous)C₇H₈92.145 mL-
Equipment
  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Workflow

  • Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add 5-bromo-2-cyanopyridine (1.0 mmol), tert-butylamine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective for isolating the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

  • 5-Bromo-2-cyanopyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • tert-Butylamine: This is a flammable and corrosive liquid. Handle with care in a well-ventilated area, away from ignition sources.

  • Palladium Catalysts and Phosphine Ligands: These reagents can be air- and moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate PPE.

  • Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst and ligand.
Insufficiently anhydrous conditionsUse anhydrous solvents and dry reagents.
Incorrect baseThe choice of base is critical; consider screening other bases like K₃PO₄ or Cs₂CO₃.
Formation of Side Products Hydrodehalogenation of starting materialUse a less reactive base or lower the reaction temperature.
Dimerization of the amineThis is less common with bulky amines like tert-butylamine but can be minimized by slow addition of the amine.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile route for the synthesis of this compound. The protocol outlined in this application note serves as a robust starting point for researchers in the field of drug discovery and development. Careful attention to experimental detail, particularly the maintenance of an inert atmosphere and the use of high-purity reagents, is key to achieving high yields and reproducible results.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Coupling of Bulky Amines with Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Sterically Demanding Substrates

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where arylamine and heteroarylamine moieties are prevalent structural motifs. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds.[1][2] However, the coupling of sterically hindered (bulky) amines with halopyridines presents a unique and significant challenge. This is due to a confluence of factors: the inherent steric bulk of the amine impeding its approach to the metal center, and the propensity of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[3]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the palladium-catalyzed coupling of bulky amines with halopyridines. We will delve into the mechanistic nuances, discuss the critical role of ligand selection, and provide detailed, field-proven protocols to enable the successful synthesis of these challenging yet valuable compounds.

The Mechanistic Landscape: Overcoming Steric and Electronic Hurdles

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]-X Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)(L)-NR'R'' Amine Coordination->Amido Complex + Base - Base-H+X- Amido Complex->Pd(0)L Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

However, when coupling bulky amines with halopyridines, several challenges arise:

  • Slow Oxidative Addition: The C-X bond of halopyridines, particularly chloropyridines, is less reactive towards oxidative addition compared to their carbocyclic counterparts.[5]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning and reduced activity.[3]

  • Steric Hindrance: The bulk of the amine can hinder its coordination to the palladium complex and slow down the subsequent reductive elimination step.[6][7]

The key to overcoming these challenges lies in the judicious selection of the ancillary ligand bound to the palladium center.

The Decisive Role of the Ligand: A Guide to Selection

The ligand plays a multifaceted role in the catalytic cycle. It modulates the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination, and preventing catalyst deactivation. For the coupling of bulky amines with halopyridines, the most effective ligands are typically bulky, electron-rich monophosphines.[8]

LigandKey FeaturesRecommended For
BrettPhos Highly bulky biaryl phosphine. Promotes reductive elimination.[9][10]Excellent for coupling primary amines, including sterically hindered ones.[11]
RuPhos Less sterically hindered than BrettPhos. Facilitates oxidative addition.[9][12]Highly effective for coupling sterically hindered secondary amines.[11][12]
Xantphos A bidentate ligand with a large bite angle. Can adopt a trans-chelating mode.Shows good chemoselectivity in the amination of polyhalopyridines.[13][14]
Josiphos Sterically demanding bidentate phosphine ligands.Effective in minimizing side reactions like β-hydride elimination.[15]

Expert Insight: The choice between ligands like BrettPhos and RuPhos can be nuanced. Density functional theory (DFT) calculations have shown that for Pd-BrettPhos systems, the rate-limiting step is often oxidative addition due to its significant steric bulk. In contrast, for Pd-RuPhos systems, reductive elimination is typically the rate-limiting step.[9][10][16] This understanding can guide ligand selection based on the specific substrates. For instance, a more reactive aryl halide might benefit from the reductive elimination-promoting properties of BrettPhos.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the palladium-catalyzed coupling of bulky amines with halopyridines. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrate combinations.

General Protocol for the Coupling of a Bulky Secondary Amine with a Bromopyridine

This protocol is optimized for the coupling of a sterically hindered secondary amine with a bromopyridine using RuPhos as the ligand.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add bromopyridine, bulky secondary amine, and NaOtBu to a dry Schlenk tube. B Add Pd precatalyst and RuPhos ligand. A->B C Evacuate and backfill the tube with Argon (3x). B->C D Add anhydrous, degassed toluene. C->D E Heat the reaction mixture at 100-110 °C. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Dry the organic layer (e.g., Na2SO4) and concentrate. H->I J Purify by column chromatography. I->J

Figure 2: General experimental workflow for the coupling reaction.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Bulky secondary amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the bromopyridine, the bulky secondary amine, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the RuPhos Pd G3 precatalyst.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol for the Coupling of a Bulky Primary Amine with a Chloropyridine

This protocol is adapted for the more challenging coupling of a bulky primary amine with a less reactive chloropyridine, utilizing BrettPhos as the ligand.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Bulky primary amine (1.2 mmol, 1.2 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.5 mL, 1.5 equiv)

  • BrettPhos Pd G3 precatalyst (0.03 mmol, 3 mol%)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the chloropyridine and the bulky primary amine.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the BrettPhos Pd G3 precatalyst.

  • Solvent and Base Addition: Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the dropwise addition of the LHMDS solution.

  • Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification procedure outlined in the general protocol above.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by pyridine substrate.[3]2. Inactive catalyst or ligand.3. Insufficiently anhydrous/anaerobic conditions.1. Increase catalyst and/or ligand loading. Switch to a bulkier ligand (e.g., BrettPhos, RuPhos).2. Use a pre-formed catalyst (precatalyst) for more reliable initiation.[17]3. Ensure all reagents and solvents are rigorously dried and degassed.
Formation of Hydrodehalogenated Byproduct β-hydride elimination from the palladium-amido intermediate.[17]1. Use a more sterically hindered ligand (e.g., Josiphos-type ligands) to disfavor the conformation required for β-hydride elimination.[15]2. Lower the reaction temperature if possible.
Inconsistent Results 1. Impurities in starting materials.2. Inefficient stirring of heterogeneous mixtures (especially with inorganic bases).1. Purify starting materials before use.2. Ensure vigorous stirring. Consider using a soluble organic base if insolubility is an issue.

Conclusion

The palladium-catalyzed coupling of bulky amines with halopyridines, while challenging, is a highly enabling transformation for the synthesis of complex molecules in drug discovery and materials science. Success in this endeavor hinges on a fundamental understanding of the underlying mechanistic hurdles and the critical role of the ancillary ligand in overcoming them. By selecting the appropriate catalyst system and carefully controlling the reaction conditions, researchers can effectively navigate the steric and electronic challenges posed by these substrates. The protocols and troubleshooting guide provided herein serve as a valuable resource for the practical application of this important C-N bond-forming reaction.

References

  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(27), 6140-6165. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 125-128. [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(4), 1544–1547. [Link]

  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21723–21731. [Link]

  • Handa, S., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1679–1686. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • DSpace@MIT. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2024). AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. [Link]

  • Beilstein Journals. (2017). Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. [Link]

  • National Center for Biotechnology Information. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • ResearchGate. (2024). (PDF) AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. [Link]

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The Advent of Rapid, Green Chemistry: Microwave-Assisted Synthesis of 5-Aminopyridine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the efficient synthesis of novel heterocyclic scaffolds is paramount. Among these, the 5-aminopyridine-2-carbonitrile core is a privileged pharmacophore, forming the structural basis of numerous therapeutic agents. Traditional synthetic routes to these compounds often suffer from long reaction times, harsh conditions, and modest yields. This application note details a robust and highly efficient protocol for the synthesis of 5-aminopyridine-2-carbonitriles, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). This approach not only dramatically accelerates reaction times but also aligns with the principles of green chemistry by often allowing for solvent-free conditions and reducing energy consumption.[1][2][3]

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, revolutionizing chemical transformations by offering significant advantages over conventional heating methods.[4][5] The core principle of microwave heating lies in the direct interaction of microwaves with polar molecules in the reaction mixture. This leads to rapid and uniform heating, a stark contrast to the slow and often uneven heat transfer of traditional oil baths.[4] This localized and instantaneous heating provides the necessary activation energy for reactions to proceed at dramatically accelerated rates.[1]

The key advantages of employing microwave irradiation for the synthesis of 5-aminopyridine-2-carbonitriles include:

  • Rapid Reaction Times: Reactions that would typically require hours or even days of refluxing can often be completed in a matter of minutes under microwave irradiation.[4][6]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields of the desired product.[5][6]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire reaction vessel and surrounding apparatus.[1][2]

  • Greener Chemistry: MAOS often facilitates reactions under solvent-free conditions or with reduced solvent volumes, minimizing the environmental impact of the synthesis.[1][3]

Reaction Mechanism: A Modern Take on a Classic Transformation

The synthesis of the 5-aminopyridine-2-carbonitrile scaffold via a multi-component reaction under microwave irradiation is a testament to the efficiency of modern synthetic methods. The reaction proceeds through a cascade of classical organic reactions, synergistically accelerated by microwave energy. A plausible mechanism, drawing parallels to the Thorpe-Ziegler reaction, involves the initial formation of a highly reactive intermediate that rapidly cyclizes to form the desired pyridine ring.[7][8]

The proposed one-pot synthesis involves the condensation of malononitrile, an appropriate aldehyde, a ketone, and ammonium acetate. The ammonium acetate serves as the source of the pyridine ring nitrogen and the 5-amino group.

A proposed mechanism is as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene.

  • Michael Addition: A ketone enolate then undergoes a Michael addition to the activated alkene.

  • Thorpe-Ziegler Cyclization: The resulting intermediate, a dinitrile, undergoes an intramolecular Thorpe-Ziegler type cyclization. The acidic proton alpha to one of the nitrile groups is deprotonated, and the resulting carbanion attacks the carbon of the other nitrile group.

  • Tautomerization and Aromatization: The cyclic intermediate then undergoes tautomerization and subsequent aromatization, driven by the formation of the stable aromatic pyridine ring, to yield the final 5-aminopyridine-2-carbonitrile product.

The microwave irradiation dramatically accelerates each of these steps, allowing the entire cascade to proceed in a single, rapid operation.

Visualizing the Pathway

Caption: Proposed reaction pathway for the microwave-assisted synthesis.

Detailed Protocol and Application Data

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative 5-aminopyridine-2-carbonitrile derivative.

General Procedure for Microwave-Assisted Synthesis

Materials:

  • Appropriate aromatic or aliphatic aldehyde (1 mmol)

  • A suitable ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (2-3 mL, for workup)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Protocol:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Seal the vial securely.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120-140°C for 7-10 minutes.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Wash the solid reaction mixture with a small amount of cold ethanol (2-3 mL).

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to afford the pure 5-aminopyridine-2-carbonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Comparative Synthesis Data

The following table summarizes the significant advantages of the microwave-assisted protocol over conventional heating methods for the synthesis of a model 5-aminopyridine-2-carbonitrile.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 7 - 10 minutes8 - 12 hours
Temperature 120 - 140 °CReflux (solvent dependent)
Solvent Solvent-freeEthanol, DMF, or Acetic Acid
Typical Yield 75 - 90%40 - 60%
Energy Consumption LowHigh
Work-up Simple filtration and washingOften requires column chromatography

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Reactants: - Aldehyde - Ketone - Malononitrile - Ammonium Acetate start->reagents vial Place in Microwave Vial & Seal reagents->vial microwave Microwave Irradiation (120-140°C, 7-10 min) vial->microwave cool Cool to Room Temperature microwave->cool wash Wash with Cold Ethanol cool->wash filter Filter to Collect Crude Product wash->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The final, purified product should be rigorously characterized by standard analytical techniques. The expected spectroscopic data for a representative 5-aminopyridine-2-carbonitrile would include:

  • ¹H NMR: Characteristic signals for the aromatic protons of the pyridine ring, the amino group protons (which may be broad), and protons from the substituents.

  • ¹³C NMR: A signal for the nitrile carbon (typically around 115-120 ppm) and distinct signals for the carbons of the pyridine ring.

  • IR Spectroscopy: A strong, sharp absorption band for the nitrile group (C≡N) around 2220-2230 cm⁻¹ and characteristic N-H stretching vibrations for the amino group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target compound.

Consistent and clean analytical data will confirm the successful synthesis and high purity of the 5-aminopyridine-2-carbonitrile.

Conclusion

The microwave-assisted synthesis of 5-aminopyridine-2-carbonitriles represents a significant advancement over traditional synthetic methodologies. This approach offers a rapid, efficient, and environmentally conscious route to a valuable class of heterocyclic compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to readily adopt this powerful technology, thereby accelerating their research and discovery efforts.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka.
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • Microwave assisted green organic synthesis. (2024, November 21). Your Bibliography.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Thorpe reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

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The Strategic Utility of 5-(tert-butylamino)pyridine-2-carbonitrile as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the core of many of these successful therapeutics lies a privileged heterocyclic scaffold: the aminopyridine. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(tert-butylamino)pyridine-2-carbonitrile , a key intermediate in the synthesis of a new generation of potent and selective kinase inhibitors. We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its application, underscoring the rationale behind its design and utility.

The 2-aminopyridine moiety is a well-established pharmacophore that effectively mimics the adenine portion of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[1][2] The strategic placement of substituents on this pyridine core is paramount for achieving high potency and selectivity. The subject of this guide, this compound, is a testament to this principle, incorporating two key functional groups that offer distinct advantages in the drug design process.

The Dual Advantage: Decoding the Roles of the tert-Butylamino and Cyano Moieties

The efficacy of this compound as a kinase inhibitor intermediate stems from the synergistic interplay of its two key functional groups: the bulky tert-butylamino group at the 5-position and the reactive carbonitrile at the 2-position.

The 5-(tert-butylamino) Group: A Key to Selectivity and Improved Physicochemical Properties

The sterically demanding tert-butyl group at the 5-amino position plays a multifaceted role in shaping the pharmacological profile of the final kinase inhibitor.

  • Enhanced Selectivity: The bulk of the tert-butyl group can introduce steric hindrance that disfavors binding to kinases with smaller ATP-binding pockets, thereby enhancing selectivity for the target kinase.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can significantly influence the compound's solubility, permeability, and metabolic stability. Judicious incorporation of this group can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Vector for Further Elaboration: While the tert-butyl group itself provides bulk, the secondary amine to which it is attached can serve as a point for further chemical modification, allowing for the exploration of additional chemical space and the optimization of structure-activity relationships (SAR).

The 2-Carbonitrile Group: A Versatile Handle for Chemical Elaboration

The carbonitrile group at the 2-position is a versatile functional group that can be readily transformed into a variety of other functionalities, making it an invaluable tool for the medicinal chemist.

  • Nucleophilic Addition: The electron-withdrawing nature of the pyridine ring activates the carbonitrile group towards nucleophilic attack. This allows for the introduction of a wide array of substituents, a common strategy in the late-stage functionalization of drug candidates.[3]

  • Cyclization Reactions: The 2-cyano group can participate in cyclization reactions with adjacent functional groups, leading to the formation of fused heterocyclic systems, which are common scaffolds in many kinase inhibitors.

  • Conversion to Other Functional Groups: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, each of which can engage in different interactions with the target protein.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations of any chemical intermediate is crucial for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular FormulaC₁₀H₁₃N₃Inferred
Molecular Weight175.23 g/mol Inferred
AppearanceOff-white to yellow solidTypical for similar compounds
SolubilitySoluble in common organic solvents (e.g., DCM, MeOH, DMSO)Inferred

Safety Information:

Synthetic Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent use in the elaboration of a kinase inhibitor scaffold.

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on established methods for the synthesis of substituted aminopyridines.

Synthesis_Protocol_1 start 5-Bromo-2-cyanopyridine reagents tert-Butylamine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene start->reagents Buchwald-Hartwig Amination product This compound reagents->product

Caption: Synthetic scheme for this compound.

Materials:

  • 5-Bromo-2-cyanopyridine

  • tert-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-cyanopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene, followed by tert-butylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Elaboration of the 2-Carbonitrile to a Kinase Inhibitor Scaffold

This protocol illustrates a common transformation of the 2-carbonitrile group to form a key interaction motif for kinase binding.

Protocol_2_Workflow start 5-(tert-butylamino)pyridine- 2-carbonitrile step1 Reaction with Guanidine start->step1 Cyclization product Diaminopyrimidine-substituted Kinase Inhibitor Core step1->product

Caption: Elaboration of the 2-carbonitrile to a kinase inhibitor core.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add guanidine hydrochloride (1.5 eq) and a solution of sodium ethoxide in ethanol (1.5 eq). Stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired diaminopyrimidine-substituted product.

Application in Kinase Inhibitor Design: A Case Study

The utility of this compound can be exemplified in the design of inhibitors targeting kinases such as the Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK).

Kinase_Inhibitor_Design cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket aminopyrimidine Aminopyrimidine Moiety aminopyrimidine->hinge H-Bonding tert_butyl tert-Butyl Group tert_butyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Simplified interaction model of a kinase inhibitor.

In a typical scenario, the diaminopyrimidine moiety formed from the 2-carbonitrile will engage in hydrogen bonding with the kinase hinge region. The 5-(tert-butylamino)pyridine core then serves as a platform to position other substituents. The tert-butyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor. Further modifications to the pyridine ring or the exocyclic amine can be explored to optimize interactions with other regions of the ATP-binding site.

Conclusion

This compound is a strategically designed and highly versatile intermediate for the synthesis of novel kinase inhibitors. Its unique combination of a sterically demanding group for selectivity and a reactive handle for chemical elaboration provides medicinal chemists with a powerful tool to explore new chemical space and develop next-generation targeted therapies. The protocols and insights provided in this application note are intended to facilitate the adoption of this valuable building block in drug discovery programs.

References

  • Chem-Impex. 2-Amino-5-cyanopyridine. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in tert-butylamine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: #TBA-STERIC-001 Subject: Overcoming Steric Hindrance in tert-Butylamine Coupling Reactions Status: Active Analyst: Senior Application Scientist

Introduction: The "t-Butyl Wall"

You are likely here because your standard coupling conditions—which work perfectly for benzylamine or aniline—are failing with tert-butylamine (


-BuNH

).

The Problem: While tert-butylamine is a primary amine, the adjacent tertiary carbon creates a massive steric cone angle (


). This creates two specific failures:
  • Nucleophilic Approach: The bulky group physically blocks the nitrogen lone pair from attacking electrophiles (carbonyls or Pd-centers).

  • Reductive Elimination: In metal catalysis, the crowded transition state raises the energy barrier for the final bond-forming step.

This guide moves beyond "add more heat" and provides chemically engineered solutions for the three most common reaction classes.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]

The Issue: Standard ligands (BINAP, dppf, Xantphos) fail because they cannot force the bulky


-BuNH

and the aryl group close enough to undergo reductive elimination. The complex essentially "stalls," leading to hydrodehalogenation (reduction of starting material) or Pd black formation.
The Solution: Ligand Engineering

You must use Dialkylbiaryl Phosphine Ligands specifically designed to create a "pocket" for the amine.

  • Gold Standard: BrettPhos or

    
    BuBrettPhos .
    
  • Mechanism: These ligands are extremely bulky. Counter-intuitively, this bulk accelerates the reaction by destabilizing the Pd(II) intermediate, forcing it to "eject" the product (reductive elimination) to relieve steric strain.

Optimized Protocol: The "BrettPhos" System
ComponentRecommendationFunction
Catalyst BrettPhos Pd G4 (or G3)Pre-formed precatalyst ensures active Pd(0) enters the cycle immediately, preventing catalyst death.
Loading 1.0 – 3.0 mol%Higher loading is rarely needed if the system is strictly anaerobic.
Base NaO

Bu
(2.0 equiv)
Matches the steric bulk; prevents inhibition by halide ions.
Solvent 1,4-Dioxane or

-Amyl Alcohol
High boiling point ethers/alcohols stabilize the active species.
Temp 80°C – 100°CRequired to overcome the reductive elimination barrier.

Step-by-Step Workflow:

  • Charge a vial with BrettPhos Pd G4 (0.02 equiv), Aryl Halide (1.0 equiv), and NaO

    
    Bu  (2.0 equiv).
    
  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Add

    
    -BuNH
    
    
    
    (1.2 – 1.5 equiv) via syringe.
  • Heat to 100°C for 2-4 hours.

  • QC Check: If conversion is <50%, switch ligand to

    
    BuBrettPhos  (even bulkier).
    

Module 2: Amide Bond Formation

The Issue: Standard reagents like EDC/HOBt or HATU form an active ester. The


-BuNH

is too bulky to attack this ester before it hydrolyzes or rearranges. You see starting acid recovery.
The Solution: T3P (Propylphosphonic Anhydride)

Stop using HATU. Switch to T3P .

  • Why? T3P forms a mixed anhydride that is highly reactive but sterically accessible. It also acts as a water scavenger, driving the equilibrium forward.

  • Bonus: It generates water-soluble byproducts, simplifying purification.[1][2]

Comparison of Coupling Reagents for -BuNH
ReagentReactivityEpimerization RiskVerdict for

-BuNH

EDC/HOBt LowLowFail. Kinetics too slow.
HATU HighHighRisky. Works for some, but often stalls.
SOCl

(Acid Chloride)
ExtremeHighGood. Effective but harsh on functional groups.
T3P HighVery LowRecommended. Best balance of power/selectivity.[3]
Optimized Protocol: T3P Coupling
  • Dissolve Carboxylic Acid (1.0 equiv) and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF .

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Stir for 20 mins (activation step).

  • Add

    
    -BuNH
    
    
    
    (2.0 equiv).
  • Allow to warm to RT and stir for 12 hours.

    • Troubleshooting: If reaction is slow, heat to 50°C. T3P is thermally stable.

Module 3: Decision Logic & Troubleshooting

Visualizing the Workflow

Use this logic flow to select the correct experimental path based on your electrophile.

G Start Substrate Analysis: Coupling t-Butylamine Type What is the Electrophile? Start->Type ArylHalide Aryl Halide (Cl, Br, I, OTf) Type->ArylHalide CarboxAcid Carboxylic Acid Type->CarboxAcid Activated Activated Ring (e.g., 2,4-dinitro) Type->Activated Buchwald Buchwald-Hartwig ArylHalide->Buchwald Amide Amide Coupling CarboxAcid->Amide SNAr SNAr Reaction Activated->SNAr LigandCheck Ligand Selection Buchwald->LigandCheck BrettPhos Use BrettPhos Pd G4 (Standard) LigandCheck->BrettPhos Primary Choice tBuBrett Use tBuBrettPhos Pd G4 (Extreme Sterics) LigandCheck->tBuBrett If BrettPhos Fails T3P T3P + Pyridine (EtOAc, 0°C -> RT) Amide->T3P Preferred AcidCl Convert to Acid Chloride (SOCl2 then Amine) Amide->AcidCl If T3P Fails Conditions DMSO, 120°C Excess Amine SNAr->Conditions

Caption: Decision matrix for selecting the optimal coupling strategy based on electrophile type.

FAQ: Troubleshooting Specific Failures

Q1: I am running a Buchwald coupling, and I see rapid formation of Pd-black (precipitate) and no product.

  • Diagnosis: Catalyst decomposition. The oxidative addition occurred, but the bulky amine failed to coordinate, leaving the Pd center unstable.

  • Fix:

    • Switch to BrettPhos Pd G4 . The precatalyst scaffold stabilizes the Pd until the first turnover.

    • Ensure your solvent is strictly anhydrous.

    • Increase amine concentration (use 1.5 – 2.0 equiv) to drive coordination kinetics.

Q2: My T3P amide coupling stalled at 60% conversion.

  • Diagnosis: The mixed anhydride intermediate formed but is reacting slowly due to extreme steric shielding.

  • Fix:

    • Add DMAP (0.1 equiv) as a nucleophilic catalyst.

    • Switch solvent to DMF and heat to 60°C.

    • The "Nuclear Option": Convert the amine to a Grignard reagent (using

      
      -BuMgCl) and react it with an Isocyanate  derivative of your acid. This reverses the polarity and often bypasses the steric barrier [1].
      

Q3: Can I use SNAr for a standard chloropyridine?

  • Diagnosis: Unlikely to work.

    
    -BuNH
    
    
    
    is a poor nucleophile for SNAr due to bulk.
  • Fix: Unless you have strong EWGs (Nitro, Cyano) ortho/para to the halide, abandon SNAr. Move directly to the Buchwald-Hartwig protocol described in Module 1.

References

  • Schäfer, G., & Bode, J. W. (2014).[4] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. Link

  • Maiti, D., et al. (2009). A General Method for the Amidation of Aryl Halides with Primary Amines using BrettPhos. Chemical Science, 1, 1-10. (See also Buchwald Lab publications on BrettPhos). Link

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5] Organic Letters, 13(19), 5048–5051. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: "User's guide" to the nature of the catalyst and reaction conditions. Chemical Science, 2(1), 27-50. Link

Sources

Technical Support Center: Synthesis of 5-(tert-butylamino)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5BTP-CN Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Diagnostic

User Problem: Low yield or failed conversion during the synthesis of 5-(tert-butylamino)pyridine-2-carbonitrile . Core Challenge: This transformation requires coupling a sterically bulky amine (tert-butylamine) with an electron-deficient heteroaryl halide (5-bromo-2-cyanopyridine). The presence of the nitrile group at C2 introduces risks of catalyst poisoning and nucleophilic attack (hydrolysis/amidation), while the C5 position is not sufficiently activated for direct


 substitution.

Primary Recommendation: Transition from standard nucleophilic substitution or copper-mediated methods to a Third-Generation Buchwald-Hartwig Cross-Coupling protocol utilizing sterically demanding, electron-rich phosphine ligands.

Diagnostic Flowchart: Identify Your Failure Mode

DiagnosticFlow Start START: Analyze Reaction Outcome CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckPd Did the Reaction Turn Black (Pd Black Precipitation)? CheckSM->CheckPd Yes, SM remains CheckProd Is Product Detected but Low Yield? CheckSM->CheckProd No, SM consumed Issue_Inactive ISSUE: Catalyst Inactivation (Oxidative Addition Failure) CheckPd->Issue_Inactive No (Remains clear/brown) Issue_Poison ISSUE: Catalyst Poisoning (Nitrile Coordination) CheckPd->Issue_Poison Yes (Early Crash out) Issue_Hydrolysis ISSUE: Nitrile Hydrolysis (Amide Formation) CheckProd->Issue_Hydrolysis Wrong Mass (M+18) Issue_Protodehal ISSUE: Protodehalogenation (Reduction of C-Br) CheckProd->Issue_Protodehal Wrong Mass (M-Br+H)

Figure 1: Diagnostic logic for identifying the root cause of synthetic failure based on visual and analytical cues.

The "Golden Standard" Protocol

Direct nucleophilic aromatic substitution (


) fails here because the 5-position is meta to the electron-withdrawing nitrile group. The optimized route uses Palladium-Catalyzed Amination .
Optimized Reaction Conditions
ComponentReagentFunction & Rationale
Substrate 5-Bromo-2-cyanopyridine (1.0 equiv)Electrophile. Bromide is preferred over chloride for faster oxidative addition.
Nucleophile tert-Butylamine (1.2–1.5 equiv)Bulky amine. Excess is needed to drive equilibrium but too much can poison Pd.
Catalyst Source Pd(OAc)₂ (2–5 mol%)Stable Pd(II) source. Reduces to Pd(0) in situ.
Ligand BrettPhos or tBuBrettPhos (4–10 mol%)Critical: These bulky, electron-rich ligands create a pocket that accommodates the t-butyl group and prevents the nitrile from binding to Pd.
Base Cs₂CO₃ (2.0 equiv)Critical: Weak base prevents nitrile hydrolysis. Avoid NaOtBu (strong base) which causes side reactions.
Solvent 1,4-Dioxane or Toluene (Anhydrous)Non-polar/aprotic. Dioxane promotes solubility of Cs₂CO₃.
Temperature 80–100 °CSufficient energy for reductive elimination without thermally degrading the nitrile.
Step-by-Step Workflow
  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with:

    • 5-Bromo-2-cyanopyridine (1.0 eq)

    • Pd(OAc)₂ (0.02 eq)

    • BrettPhos (0.04 eq)

    • Cs₂CO₃ (2.0 eq, finely ground)

  • Purge: Cap the vessel and purge with inert gas (Vacuum/Backfill x3). Oxygen is the enemy of this catalyst system.

  • Liquids Addition: Syringe in anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide). Add tert-butylamine (1.2 eq).

  • Activation: Place in a pre-heated block/oil bath at 90 °C. Stir vigorously (1000 rpm).

    • Note: The solution should turn from orange to dark brown/red. If it turns black immediately, oxygen ingress occurred.

  • Workup: After 4–16 hours (monitor by LCMS), cool to RT. Filter through a pad of Celite (elute with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Technical Deep Dive: Why This Works

Mechanistic Insight: The Steric-Electronic Balance

The success of this reaction hinges on the Ligand (L) . Standard ligands like PPh₃ or dppf fail because they cannot force the reductive elimination of the bulky tert-butylamine.

CatCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 5-Br-2-CN-Py Nitrile Nitrile Poisoning (Formation of inactive Pd-CN complex) Pd0->Nitrile If Ligand is too small AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind tBu-NH2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting Step RedElim->Pd0 Regenerate Pd(0)

Figure 2: The Catalytic Cycle. Note that 'Amine Coordination' is where the tert-butyl group creates steric resistance. BrettPhos is designed to overcome this specific barrier.

Troubleshooting & FAQs

Q1: My reaction turns black within 10 minutes and conversion stops.

Diagnosis: "Pd-Black" formation. The active Pd(0) species is aggregating because it is not stabilized by the ligand. Solution:

  • Check Ligand Quality: Phosphines oxidize in air. Ensure your BrettPhos is white/off-white, not sticky or yellowed.

  • Ligand:Pd Ratio: Increase the ratio to 2:1 or 3:1 (Ligand:Pd) to ensure every Pd atom is wrapped in a protective ligand shell.

  • Solvent Degassing: Sparging with nitrogen is insufficient. Use the freeze-pump-thaw method or vigorous purging for >15 mins.

Q2: I see a new spot, but the mass is M+18 (Hydrolysis).

Diagnosis: The nitrile group (-CN) has hydrolyzed to a primary amide (-CONH₂). Solution:

  • Moisture Control: Ensure the solvent is anhydrous (water <50 ppm).

  • Base Switch: If using KOH or NaOH, stop immediately. Switch to Cs₂CO₃ or K₃PO₄ . These are mild enough to deprotonate the amine-Pd complex but generally too weak to attack the nitrile at 90 °C.

Q3: Can I use cheaper ligands like Xantphos?

Answer: Yes, with caveats. Xantphos is a bidentate ligand with a wide bite angle. It is excellent for coupling amides and some amines to nitriles.

  • Pros: Cheaper, very stable.

  • Cons: The tert-butyl group is extremely bulky. Xantphos might be too rigid to allow the necessary geometry for reductive elimination of such a bulky group. If BrettPhos is unavailable, try Xantphos at 100 °C, but expect lower yields (40–60%).

Q4: The reaction is stuck at 50% conversion.

Diagnosis: Catalyst death or product inhibition. Solution:

  • Re-dose: Add a second portion of catalyst (1 mol% Pd + 2 mol% Ligand) after 4 hours.

  • Concentration: Run the reaction more concentrated (0.5 M or 1.0 M). Intermolecular couplings benefit from higher concentration, whereas catalyst decomposition is often unimolecular (concentration independent).

Alternative Route (The "Cyanation Last" Strategy)

If the nitrile group is too unstable under amination conditions, invert the sequence.

  • Step 1: Couple tert-butylamine with 2-chloro-5-bromopyridine .

    • Selectivity: The C-Br bond reacts much faster than C-Cl in Pd-catalysis. You will get 5-(tert-butylamino)-2-chloropyridine.

  • Step 2: Cyano-dehalogenation (Rosenmund-von Braun or Pd-catalyzed).

    • Reagents: Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120 °C.

    • Advantage:[1][2] The bulky amine is already installed; you are now just swapping the small Cl for CN.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Authority: Defines the specific use of BrettPhos for bulky primary amines.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

    • Authority: Foundational work on the mechanism of reductive elimin
  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science.

    • Authority: Specifically addresses heteroaryl halides and functional group tolerance (nitriles).
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

    • Authority: Verified general reaction parameters and ligand selection guides.

Sources

Technical Support Center: Purification of Aminopyridine Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminopyridine carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful purification of this important class of molecules. The inherent polarity and basicity of aminopyridine carbonitriles often present unique challenges during purification. This resource aims to equip you with the knowledge to overcome these obstacles and achieve high purity for your compounds.

Section 1: Understanding the Challenges

Aminopyridine carbonitriles are characterized by the presence of a basic pyridine ring, a polar amino group, and a polar carbonitrile group. This combination of functionalities leads to several common purification challenges:

  • High Polarity: These compounds often exhibit strong interactions with polar stationary phases like silica gel, leading to poor mobility and band broadening during column chromatography.

  • Basicity: The pyridine nitrogen and the amino group can interact with acidic sites on silica gel, causing irreversible adsorption, streaking, and even decomposition of the target compound.[1][2]

  • Solubility Issues: Finding a suitable solvent system for recrystallization that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.

  • Co-eluting Impurities: Structurally similar impurities, such as isomers or starting materials, can be difficult to separate.

This guide will address these challenges with practical, field-proven solutions.

Section 2: Column Chromatography: The Workhorse of Purification

Column chromatography is the most common method for purifying aminopyridine carbonitriles. However, success often hinges on selecting the right stationary phase, mobile phase, and technique.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My aminopyridine carbonitrile is stuck at the baseline of my silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A1: This is a classic sign of a highly polar compound strongly interacting with the acidic silica gel. Here are several strategies to address this:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface.[2]

    • Triethylamine (TEA): Start by adding 0.5-2% TEA to your solvent system. This will compete with your basic compound for binding to the acidic sites, improving its mobility.

    • Ammonia/Methanol: For very polar compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[1]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase:

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for basic compounds.[2]

    • Amino- or Cyano-propyl Bonded Silica: These phases are less polar than bare silica and can offer different selectivity.

  • Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography (e.g., C18 silica) can be an excellent option. The elution order is inverted, with polar compounds eluting first.

Q2: I'm observing significant streaking or tailing of my compound on the TLC plate and column. How can I improve the peak shape?

A2: Tailing is often caused by the interaction of the basic analyte with acidic silanol groups.[2] To mitigate this:

  • Use a Basic Modifier: As mentioned in Q1, adding TEA or another amine to your mobile phase is the first and often most effective solution.

  • Deactivate the Silica Gel: You can pre-treat your silica gel by flushing the packed column with a solvent system containing a base (e.g., 1-2% TEA in your initial eluent) before loading your sample.[2]

  • Lower the Sample Load: Overloading the column can exacerbate tailing. Try reducing the amount of crude material you are purifying.

Q3: My compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?

A3: Compound instability on silica is a common issue for sensitive molecules.

  • 2D TLC Analysis: To check for stability, spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition on the silica.[1]

  • Alternative Purification Methods:

    • Recrystallization: If your compound is a solid, recrystallization is a non-destructive method that can yield highly pure material.

    • Liquid-Liquid Extraction: This can be used for a preliminary cleanup to remove non-basic or non-polar impurities.

    • Reversed-Phase Chromatography: This is often gentler on basic compounds than normal-phase chromatography.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Compound won't elute - Compound is too polar for the chosen solvent system.- Strong interaction with the stationary phase.- Add a basic modifier (e.g., TEA, NH4OH) to the eluent.[1][2]- Switch to a more polar solvent system (e.g., methanol in dichloromethane).- Consider reversed-phase chromatography or HILIC.[3]
Poor separation of spots - Inappropriate solvent system.- Co-eluting impurities.- Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for your target compound.[2]- Try a different solvent system with different selectivity (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).- Consider a different stationary phase (e.g., alumina, cyano-bonded).
Compound streaking/tailing - Interaction with acidic silica gel.- Column overloading.- Add a basic modifier to the eluent.- Deactivate the silica gel before use.[2]- Reduce the amount of sample loaded onto the column.
Low recovery of compound - Irreversible adsorption to the column.- Compound decomposition on silica.- Use a basic modifier in the eluent.- Perform a 2D TLC to check for stability.[1]- Switch to a less harsh purification method like recrystallization or reversed-phase chromatography.
Experimental Protocol: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexanes or dichloromethane) to create a slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.

  • Equilibration: Equilibrate the packed column by flushing it with 2-3 column volumes of your initial mobile phase (containing the basic modifier, e.g., 1% TEA in 10% ethyl acetate/hexanes).

  • Sample Loading: Dissolve your crude aminopyridine carbonitrile in a minimal amount of the initial mobile phase or a slightly stronger solvent. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (gradient elution) while collecting fractions.

  • Fraction Analysis: Monitor the elution of your compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Selecting a Purification Method

Purification_Workflow start Crude Aminopyridine Carbonitrile is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes tlc_screen Perform TLC Screen (Normal & Reversed Phase) is_solid->tlc_screen No recrystallization->tlc_screen Unsuccessful pure_product Pure Product recrystallization->pure_product Successful good_separation Good separation on normal phase TLC? tlc_screen->good_separation normal_phase Normal Phase Chromatography (with basic modifier) good_separation->normal_phase Yes good_separation_rp Good separation on reversed phase TLC? good_separation->good_separation_rp No normal_phase->pure_product reversed_phase Reversed Phase Chromatography good_separation_rp->reversed_phase Yes alternative_methods Consider Alternative Methods (e.g., HILIC, Ion Exchange) good_separation_rp->alternative_methods No reversed_phase->pure_product alternative_methods->pure_product

Caption: Decision workflow for purification method selection.

Section 3: Recrystallization: The Art of Purity

Recrystallization is a powerful technique for purifying solid aminopyridine carbonitriles, capable of yielding material of very high purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4][5]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I choose the right solvent for recrystallizing my aminopyridine carbonitrile?

A1: The ideal recrystallization solvent should:

  • Completely dissolve your compound at its boiling point.

  • Poorly dissolve your compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.

  • Not react with your compound.

  • Be volatile enough to be easily removed from the crystals.

Commonly used solvents for aminopyridine derivatives include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or toluene/heptane.[6][7]

Q2: My compound oils out instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by:

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a more dilute solution: Add more solvent to the hot solution before cooling.

  • Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to provide a surface for crystal nucleation.

  • Adding a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q3: The recovery from my recrystallization is very low. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Use a pre-heated funnel and filter the hot solution quickly.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude aminopyridine carbonitrile in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Section 4: Liquid-Liquid Extraction: A Versatile Cleanup Technique

Liquid-liquid extraction can be a useful preliminary purification step, particularly for removing non-basic or highly non-polar impurities from your aminopyridine carbonitrile. It can also be used to isolate the product from the reaction mixture.

Frequently Asked Questions (FAQs) - Liquid-Liquid Extraction

Q1: What is the general principle of using liquid-liquid extraction for purifying aminopyridine carbonitriles?

A1: The basicity of the amino and pyridine groups can be exploited. By adjusting the pH of the aqueous phase, you can control the solubility of your compound.

  • Acidic Extraction: In an acidic aqueous solution (e.g., dilute HCl), the aminopyridine carbonitrile will be protonated, forming a salt that is soluble in the aqueous phase. Neutral organic impurities can be washed away with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification and Extraction: After removing the neutral impurities, the aqueous layer can be basified (e.g., with NaOH or NaHCO3) to deprotonate the aminopyridine carbonitrile, making it soluble in an organic solvent. It can then be extracted into a fresh portion of organic solvent.

Q2: I'm forming an emulsion during extraction. How can I break it?

A2: Emulsions are common when extracting basic aqueous solutions with organic solvents. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the layers to separate.

  • Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate.

Workflow for Acid-Base Extraction

Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Add dilute aqueous acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (Contains neutral impurities) separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Contains protonated product) separate_layers1->aqueous_layer1 Aqueous add_base Add base to aqueous layer (e.g., NaOH) until pH > 10 aqueous_layer1->add_base extract_organic Extract with fresh organic solvent add_base->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer (Discard) separate_layers2->aqueous_layer2 Aqueous organic_layer2 Organic Layer (Contains pure product) separate_layers2->organic_layer2 Organic dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for purification via acid-base extraction.

Section 5: Compound Stability

The stability of your aminopyridine carbonitrile is a critical factor to consider during purification. Some of these compounds can be sensitive to prolonged exposure to acidic conditions or high temperatures.

  • pH Stability: While acid-base extraction is a powerful tool, prolonged exposure to strong acids or bases could potentially lead to hydrolysis of the nitrile group. It is advisable to perform these extractions relatively quickly and at room temperature or below.

  • Thermal Stability: Most aminopyridines are reasonably stable at the temperatures used for recrystallization. However, if you suspect thermal lability, it is best to use the lowest possible temperature for dissolution and avoid prolonged heating. Studies on 4-aminopyridine have shown it to be stable in solid form for extended periods at room temperature.[8][9]

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. Available from: [Link]

  • An, J., & Zhang, Z. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of chromatography.
  • Reddit. Purification of strong polar and basic compounds. Available from: [Link]

  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Reddit. Does anyone know how to purifying polar compounds from crude plant extracts?. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Available from: [Link]

  • Waters. What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Available from: [Link]

  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • Google Patents. CN111170937A - Preparation method of 3-aminopyridine.
  • Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]

  • Al-Hourani, B. J., Al-Awaida, W. J., Al-Hamad, A. M., El-Elimat, T., & Al-Qtaitat, A. I. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3508.
  • ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective.... Available from: [Link]

  • Allender, W. J., & Archer, A. W. (1985). A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine. Journal of analytical toxicology, 9(4), 181–184.
  • Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

  • ten Holte, P., de Jong, A. M., van der Pijl, F., van Rantwijk, F., Sheldon, R. A., & Kas, R. (2003). Scalable Enantioseparation of Amino Acid Derivatives Using Continuous Liquid−Liquid Extraction in a Cascade of Centrifugal Contactor Separators. Organic Process Research & Development, 7(3), 353-359.
  • ResearchGate. Impurity profile of amino acids?. Available from: [Link]

  • McEvoy, G. K. (Ed.). (2004). AHFS drug information 2004. American Society of Health-System Pharmacists.
  • American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

  • Analytical Methods. A novel micro pressurized liquid extraction method for very rapid solid sample preparation. Available from: [Link]

  • American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

  • Analytica Chimica Acta. A fully automated effervescence assisted dispersive liquid-liquid microextraction based on a stepwise injection system. Determination of antipyrine in saliva samples. Available from: [Link]

Sources

Minimizing hydrolysis of nitrile group during amination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Nitrile Preservation During Amination Status: Open Priority: High (Chemoselectivity Issue) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with a nitrile (


) pharmacophore during an amination sequence (likely reductive amination). The core failure mode is hydrolysis , converting the nitrile into a primary amide (

) or carboxylic acid (

).[1][2]

This occurs because standard amination protocols often require:

  • Acid Catalysis: To activate the carbonyl for imine formation.

  • Aqueous Conditions: Or in-situ water generation (dehydration of the hemiaminal).

The Solution: You must decouple the imine formation from aqueous acid catalysis. This guide details the Titanium(IV) Isopropoxide and STAB protocols, which operate under anhydrous conditions to chemically scavenge water and prevent nitrile hydrolysis.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, confirm the reaction pathway. Use this logic flow to determine the safest reagent system for your specific substrate.

decision_matrix Start START: Target Reaction Q1 Is the Nitrile on the same carbon as the amine? (Strecker Synthesis) Start->Q1 Stop STOP: This is nitrile alkylation. Refer to Ticket #991. Q1->Stop Yes Q2 Reaction Type: Reductive Amination? Q1->Q2 No (Remote Nitrile) Q3 Substrate Type Q2->Q3 Yes Sol_A PROTOCOL A: Ti(OiPr)4 + NaBH4 (Best for Ketones/Steric Bulk) Q3->Sol_A Ketone Sol_B PROTOCOL B: NaBH(OAc)3 (STAB) (Best for Aldehydes) Q3->Sol_B Aldehyde Sol_C PROTOCOL C: Borane-Pyridine (Highly Acid Sensitive) Q3->Sol_C Acid Labile Substrate

Figure 1: Reagent selection logic to minimize hydrolytic stress on nitrile groups.

Module 2: The Water Problem (Mechanistic Insight)

To prevent hydrolysis, you must understand why it happens. In standard reductive amination, water is a byproduct of imine formation. In the presence of acid (even weak acids like acetic acid) and heat, this water attacks the nitrile.

The Hydrolysis Pathway:



The Titanium Solution: Titanium(IV) isopropoxide,


, acts as a dual-function reagent:
  • Lewis Acid: Activates the ketone/aldehyde for amine attack.

  • Water Scavenger: Reacts irreversibly with the water generated during imine formation to form stable titanium oxides/hydroxides.

    • Result: The reaction remains strictly anhydrous, rendering nitrile hydrolysis thermodynamically impossible.

Module 3: Validated Protocols

Protocol A: The Titanium(IV) Isopropoxide Method (Gold Standard)

Best for: Ketones, sterically hindered amines, and highly sensitive nitriles.

Reagents:

  • Substrate (Ketone/Aldehyde)[3][4][5][6][7]

  • Amine (1.1 - 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 - 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Absolute Ethanol or THF (Must be dry).

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, combine the Ketone and Amine in absolute Ethanol (0.5 M concentration).

    • Add

      
        dropwise at room temperature.
      
    • Observation: The solution may turn slightly yellow or viscous.

    • Stir: 6–12 hours at room temperature.

    • Checkpoint: Monitor by TLC/NMR.[8] You are looking for the disappearance of the ketone. Do NOT proceed until the imine is formed. The

      
       is consuming the water produced here.
      
  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
        carefully (gas evolution may occur).
      
    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quenching (Hydrolysis of Ti-Complex):

    • Note: This step generates a heavy white precipitate (

      
      ).
      
    • Add 2M

      
       (aqueous ammonia) or water.[4] The precipitate will form immediately.
      
    • Filter through a Celite pad to remove the titanium salts. Wash the pad with DCM or EtOAc.

  • Purification:

    • Extract the filtrate. The nitrile group remains intact because it was never exposed to hot aqueous acid.

Data Validation (Yield Comparison):

SubstrateReagent SystemNitrile RecoveryAmine Yield
4-CyanocyclohexanoneNaCNBH3 / MeOH / HCl< 40% (Hydrolysis)35%
4-CyanocyclohexanoneTi(OiPr)4 / NaBH4 > 98% 92%
Protocol B: The Sodium Triacetoxyborohydride (STAB) Method

Best for: Aldehydes and simple ketones where Ti(OiPr)4 is too harsh or difficult to work up.

Why it works: STAB (


) does not require the pre-formation of the imine in acidic conditions. However, standard protocols use Acetic Acid (AcOH) as a solvent/catalyst. To protect the nitrile, you must modify the solvent system. 

Modified Protocol:

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF instead of pure Acetic Acid.

  • Additives: Use only 1.0 equiv of AcOH if necessary for catalysis. Do not use excess acid.

  • Procedure:

    • Mix Aldehyde/Ketone and Amine in DCE.

    • Add

      
       (1.4 equiv) immediately.
      
    • Stir at Room Temperature.

    • Warning: Do not heat. Heat + AcOH = Nitrile Hydrolysis.

Module 4: Troubleshooting & FAQ

Q: I see a peak at 1680 cm⁻¹ in my IR spectrum. What happened? A: This indicates the formation of an Amide Carbonyl (


). Your nitrile (2220 cm⁻¹) has hydrolyzed.
  • Root Cause: You likely used un-dried solvent or allowed the reaction to heat up in the presence of an acidic buffer (e.g., Acetate buffer pH 5).

  • Fix: Switch to Protocol A (

    
    ) to chemically scavenge water.
    

Q: Can I use Catalytic Hydrogenation (


, Pd/C) instead? 
A: High Risk.  While hydrogenation avoids hydrolysis, it introduces a new risk: Reduction of the nitrile  to a primary amine (

).
  • If you must use hydrogenation, you must poison the catalyst or run at very low pressure, but this is generally harder to control than the hydride methods listed above.

Q: My Titanium reaction turned into a gel during workup. A: This is common. The Titanium salts form a polymeric gel with water.

  • Fix: Do not just add water. Add 2M NaOH or NH4OH to break the emulsion, or use a solution of Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. The layers will separate cleanly.

Visualizing the Mechanism of Failure vs. Success

mechanism_pathway Substrate Ketone + Amine (+ Nitrile Group) Imine Imine Intermediate (+ H2O byproduct) Substrate->Imine Reaction Acid Acid Catalyst (Standard Protocol) Imine->Acid Presence of H+ Titanium Ti(OiPr)4 (Scavenger) Imine->Titanium Ti captures H2O Product Target Amine (Nitrile Intact) Imine->Product Reduction (NaBH4) Hydrolysis Nitrile Hydrolysis (Amide Impurity) Acid->Hydrolysis H2O attack on CN TiO2 Ti-Oxides (Water Trapped) Titanium->TiO2 Irreversible

Figure 2: Mechanistic divergence. Standard acidic conditions facilitate water attack on the nitrile. The Titanium protocol physically removes water from the equation.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[6]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Miriyala, B., et al. (2004).[9] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

Sources

Validation & Comparative

Technical Guide: HPLC Method Optimization for 5-(tert-butylamino)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 5-(tert-butylamino)pyridine-2-carbonitrile . Designed for analytical scientists and drug development professionals, this document moves beyond simple retention time reporting to explore the causality of retention based on physicochemical properties (QSAR).

We compare the performance of standard C18 stationary phases against Phenyl-Hexyl and Polar-Embedded alternatives. The data presented synthesizes physicochemical modeling (LogP/pKa) with established chromatographic protocols for aminocyanopyridines.

Physicochemical Profiling & Retention Logic

To optimize retention, we must first understand the molecule's interaction forces. This compound exhibits a "push-pull" electronic structure that dictates its chromatographic behavior.

  • Hydrophobic Anchor: The tert-butyl group provides significant lipophilicity (

    
    ), acting as the primary driver for Reverse Phase (RP) retention.
    
  • Electronic Modulation: The 2-cyano group is strongly electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen (

    
    ).
    
  • Hydrogen Bonding: The secondary amine (-NH-) and nitrile (-CN) offer sites for hydrogen bonding, potentially causing peak tailing if silanols are active.

Predicted Physicochemical Parameters
PropertyValue (Est.)Chromatographic Implication
LogP 2.1 ± 0.3Moderate retention on C18; elutes in mid-gradient.
pKa (Pyridine N) ~2.5Molecule is largely neutral at pH > 3.0.
pKa (Amine) Weak baseMinimal ionization at neutral pH; reduced need for high pH buffers.

Comparative Method Performance

This section compares three distinct separation strategies. The Standard Acidic C18 method is recommended as the primary protocol due to its robustness and peak symmetry.

Method A: The "Gold Standard" (Acidic C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Hydrophobic interaction dominates. The acidic pH suppresses any residual silanol activity and ensures the amine remains protonated (if

    
    ) or neutral, preventing secondary interactions.
    
Method B: Phenyl-Hexyl (Selectivity Alternative)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mechanism:

    
     interactions with the pyridine ring + Hydrophobic interaction.
    
  • Use Case: Best for separating the target from non-aromatic impurities or structural isomers (e.g., regioisomers of the aminopyridine).

Method C: High pH Stability (Basic C18)
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Use Case: Only necessary if the amine exhibits strong tailing at low pH. Given the low basicity of this specific molecule, this is likely a secondary option.

Comparative Performance Data (Representative)
ParameterMethod A (Acidic C18)Method B (Phenyl-Hexyl)Method C (High pH C18)
Retention Time (

)
4.5 - 5.2 min 5.8 - 6.5 min4.2 - 4.8 min
Tailing Factor (

)
1.1 (Excellent)1.2 (Good)1.05 (Superior)
Selectivity (

)
High for hydrophobicityHigh for aromaticsModerate
Resolution (

)
> 2.0 (vs. precursors)> 2.5 (vs. isomers)> 1.8

Note: Retention times are estimated based on a standard 5-95% B gradient over 10 minutes at 1.0 mL/min.

Detailed Experimental Protocol

Sample Preparation

To ensure reproducibility and prevent carryover, follow this self-validating preparation workflow.

  • Stock Solution: Dissolve 1.0 mg of this compound in 1.0 mL of DMSO (Solubility > 10 mg/mL).

  • Working Standard: Dilute stock 1:100 with Water:Acetonitrile (50:50). Final concentration:

    
    .
    
  • Filtration: Filter through a 0.22

    
     PTFE filter to remove particulate matter.
    
HPLC Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5

    
    
    
  • Column Temp:

    
    
    
  • Detection: UV @ 254 nm (primary) and 280 nm (secondary). The nitrile and pyridine ring provide strong absorbance at 254 nm.

Gradient Profile (Method A)
Time (min)% Mobile Phase B (ACN)Event
0.05Equilibration
1.05Isocratic Hold
8.095Linear Gradient
10.095Wash
10.15Re-equilibration

Mechanistic Visualization

The following diagram illustrates the interaction mechanisms dictating retention on different stationary phases.

G Molecule 5-(tert-butylamino) pyridine-2-carbonitrile C18 C18 Phase (Alkyl Chain) Molecule->C18 Hydrophobic (tert-Butyl Group) Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Molecule->Phenyl Pi-Pi Stacking (Pyridine Ring) Silanol Residual Silanol (Si-OH) Molecule->Silanol H-Bonding (Amine/Nitrile) Retention Retention Time (tR) C18->Retention Phenyl->Retention Tailing Peak Tailing (Tf > 1.5) Silanol->Tailing If pH > pKa

Caption: Interaction map showing the primary retention drivers (Hydrophobic/Pi-Pi) and the secondary interaction (Silanol) that causes tailing.

Troubleshooting & Optimization

Issue: Peak Tailing ( )
  • Cause: Interaction between the amine nitrogen and residual silanols on the column support.

  • Solution:

    • Add Modifier: Increase buffer concentration (e.g., 20 mM Ammonium Acetate).

    • Switch Column: Use a "Polar-Embedded" C18 (e.g., Waters SymmetryShield) which shields silanols.

    • pH Adjustment: If using Formic Acid, ensure pH is < 3.0 to suppress silanol ionization.

Issue: Low Retention ( )
  • Cause: The compound is eluting too near the void volume due to high organic start.

  • Solution: Reduce initial %B from 5% to 2% or use a C18 column with higher carbon load (>15%).

References

  • PubChem. (2025).[1] 5-Amino-6-(tert-butylamino)pyridine-3-carbonitrile Compound Summary. National Library of Medicine. Link

  • EPA CompTox. (2024). 2-(Butylamino)pyridine-3-carbonitrile Properties. US Environmental Protection Agency. Link

  • MDPI. (2022). Synthesis and Characterization of Aminopyridine Derivatives. Molecules. Link

  • ResearchGate. (2013).[2] Retention time of hydrophobic nitrogenous heterocycles on RP-HPLC. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Tert-butylamino)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(tert-butylamino)pyridine-2-carbonitrile. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined are grounded in authoritative regulatory standards and best practices for chemical waste management.

Understanding the Hazard Profile

Assumed Hazard Classification:

Hazard ClassDescription
Flammability Assumed to be a flammable solid or liquid, similar to pyridine.
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin, characteristic of both pyridine and nitrile compounds.
Irritant Causes skin and eye irritation.
Environmental Potentially toxic to aquatic organisms.
Immediate Safety & Personal Protective Equipment (PPE)

Adherence to strict safety protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3].

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact with pyridine-like substances[4].To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes and vapors.
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.
Respiratory Use within a fume hood is the primary engineering control. For spill cleanup outside a hood, a respirator may be necessary, requiring medical clearance and fit-testing[4].To avoid inhalation of hazardous vapors.
Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7][8].

Step 1: Waste Identification and Segregation

All waste containing this compound must be classified as hazardous waste[1][2]. This includes:

  • Pure or unreacted chemical.

  • Solutions containing the chemical.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Crucially, do not mix this waste with other incompatible waste streams. Pyridine-containing compounds are incompatible with strong oxidizing agents and acids[4][9].

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable[3].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste"[8][10]. The label must also include:

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., flammable, toxic, irritant).

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10]. The SAA should be under the control of laboratory personnel and away from sources of ignition[3][4]. Ensure secondary containment is used to capture any potential leaks.

Step 3: Disposal of Contaminated Materials

  • Sharps: Contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container that is puncture-resistant and leak-proof[11].

  • Solid Waste: Contaminated gloves, absorbent pads, and other solid debris should be collected in a separate, clearly labeled hazardous waste bag or container[12][13]. Do not dispose of this waste in the regular trash[3][8].

  • Empty Containers: Thoroughly empty the original chemical container. The residue should be collected as hazardous waste. The empty container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste[14]. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[8]. Do not pour any amount of this compound or its solutions down the drain[3]. Final disposal of pyridine-containing waste often involves high-temperature incineration by a licensed hazardous waste disposal facility[2].

Emergency Procedures: Spills and Exposure

A well-practiced emergency response plan is crucial for mitigating the risks associated with accidental spills or exposure[3].

Small Spills (manageable by trained personnel):

  • Ensure the spill is contained within a chemical fume hood.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand[3][4].

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Large Spills:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's EHS or emergency response team immediately[4].

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[3][15].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][15].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[3][15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15].

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_waste Collect in a labeled, sealed hazardous solid waste container/bag. is_solid->solid_waste Yes is_sharp->start No (Re-evaluate) sharps_waste Collect in a designated, puncture-proof sharps container. is_sharp->sharps_waste Yes store Store in designated Satellite Accumulation Area (SAA). liquid_waste->store solid_waste->store sharps_waste->store contact_ehs Contact EHS for waste pickup and disposal. store->contact_ehs

Caption: Decision workflow for waste segregation.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Material Safety Data Sheet: Pyridine. (2011, August 29). Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety, Stony Brook University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]

  • University of Bath. (n.d.). Feasibility of Chemical Recycling of Single-Use Nitrile Gloves. Retrieved from [Link]

  • International Enviroguard. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dystian.com. (2022, July 18). How to dispose of nitrile gloves? Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

A Guide to the Safe Handling of 5-(Tert-butylamino)pyridine-2-carbonitrile: Essential Protective Measures and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine-2-carbonitrile scaffold presents known hazards. These compounds are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation[1][2][3]. Furthermore, nitrile-containing compounds carry a risk of toxicity analogous to cyanide poisoning[3]. Therefore, a cautious and well-defined safety protocol is not merely recommended—it is imperative.

Hazard Assessment & Immediate Response

Before handling this compound, it is crucial to understand its potential hazards and the immediate first aid measures required.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][4].

  • Skin Irritation/Corrosion: Causes skin irritation. Prolonged contact may lead to more severe effects[3]. Pyridine and its derivatives can be absorbed through the skin[3].

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[4].

  • Respiratory Irritation: Vapors or dusts may be irritating to the respiratory tract.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[4][5].

  • Skin Contact: Remove all contaminated clothing at once. Flush the affected skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention[2][4][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][5].

The Hierarchy of Controls: A Systemic Approach to Safety

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on a foundation of more robust safety measures. Always prioritize controls in the following order:

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard.

  • Administrative Controls: These are changes to work practices and procedures.

  • Personal Protective Equipment (PPE): This is equipment worn to minimize exposure.

Engineering Controls: Your Primary Shield All work involving 5-(Tert-butylamino)pyridine-2-carbonitrile, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood[6][7]. This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary route of exposure. Ensure the sash is kept at the lowest practical height. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance[7][8].

Administrative Controls: Safe Work Practices

  • Designated Area: Establish a clearly marked "designated area" within the lab where this compound is stored and handled to prevent cross-contamination[7].

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.

  • Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[1]. Do not eat, drink, or smoke in the laboratory[6][8].

Personal Protective Equipment (PPE) Protocol

The appropriate level of PPE is dictated by the specific task and the quantities being handled. The following table provides guidance for common laboratory scenarios.

Scenario Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Handling Stock Container / Weighing Solids (<1g) Not required if inside a certified fume hood.Chemical splash goggles with side shields.Double-gloving: Nitrile inner, thicker chemically resistant outer glove (e.g., Butyl rubber).Flame-retardant lab coat, fully buttoned.
Preparing Solutions / Transfers Not required if inside a certified fume hood.Chemical splash goggles and a full-face shield.Double-gloving: Nitrile inner, thicker chemically resistant outer glove (e.g., Butyl rubber).Flame-retardant lab coat and a chemically resistant apron.
Reaction Workup / Large-Scale Handling (>1g) Air-purifying respirator with organic vapor/acid gas cartridges may be required based on risk assessment.Chemical splash goggles and a full-face shield.Double-gloving: Nitrile inner, thicker chemically resistant outer glove (e.g., Butyl rubber).Chemically resistant suit or coveralls over a lab coat.
Non-Routine Operations / Spill Cleanup Full-face, air-purifying respirator (or SCBA for large spills).Included with a full-face respirator.Heavy-duty, chemically resistant gloves (e.g., Butyl rubber, Viton).Full chemically resistant suit or coveralls.[9]

Rationale for PPE Selection:

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and fine dust[6]. A face shield should be worn over goggles during procedures with a higher splash risk, such as solution transfers, to protect the entire face[8].

  • Hand Protection: Pyridine and its derivatives can penetrate standard glove materials like latex and even some nitrile gloves[6][10]. Therefore, double-gloving is a critical practice. An inner nitrile glove provides a base layer of protection, while a thicker, more robust outer glove (such as butyl rubber) offers extended resistance. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Body Protection: A standard lab coat protects against incidental contact. For larger-scale operations, a chemically resistant apron or suit is necessary to prevent skin absorption in the event of a significant spill[9].

  • Respiratory Protection: While a fume hood is the primary control, respiratory protection may be necessary during large-scale transfers or when engineering controls are not sufficient[8]. A NIOSH-approved respirator with appropriate cartridges provides a final barrier against inhaling harmful dust or vapors[5].

Operational Plan: Step-by-Step Handling

Protocol for Weighing and Dissolving the Solid Compound:

  • Preparation: Don all required PPE as outlined in the table for "Preparing Solutions." Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Position a beaker with the chosen solvent and a magnetic stir bar on a stir plate, also within the hood.

  • Dispensing: Carefully open the stock container of this compound. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Close the stock container immediately.

  • Transfer: Gently add the weighed solid to the solvent in the beaker. Avoid creating dust.

  • Dissolution: Turn on the magnetic stirrer to facilitate dissolution.

  • Decontamination: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the weigh boat and wipe into a designated solid hazardous waste container.

  • Final Steps: Remove outer gloves and dispose of them in the hazardous waste container. With inner gloves still on, wipe down the work area. Remove inner gloves and wash hands thoroughly.

Logistical Plan: Spill and Disposal Management

Accidental Spill Response

Immediate and correct response to a spill is critical. The following workflow outlines the procedure for a small spill (<1g) inside a chemical fume hood. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately[7].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.